Cas no 2228733-39-7 (3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine)

3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine
- EN300-1941026
- 3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine
- 2228733-39-7
-
- インチ: 1S/C11H12F3NOS/c1-10(6-15-7-10)16-8-2-4-9(5-3-8)17-11(12,13)14/h2-5,15H,6-7H2,1H3
- InChIKey: YWZDKVWDJSHQNK-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C=CC(=CC=1)OC1(C)CNC1
計算された属性
- せいみつぶんしりょう: 263.05916967g/mol
- どういたいしつりょう: 263.05916967g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.6Ų
3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1941026-0.1g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1941026-0.25g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1941026-0.05g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1941026-1.0g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1941026-0.5g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1941026-2.5g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1941026-5.0g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1941026-10g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1941026-5g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 5g |
$3396.0 | 2023-09-17 | ||
Enamine | EN300-1941026-10.0g |
3-methyl-3-{4-[(trifluoromethyl)sulfanyl]phenoxy}azetidine |
2228733-39-7 | 10g |
$5037.0 | 2023-06-01 |
3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidineに関する追加情報
Comprehensive Overview of 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine (CAS No. 2228733-39-7)
The compound 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine (CAS No. 2228733-39-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the azetidine ring and trifluoromethylsulfanyl moiety, make it a promising candidate for various applications. This article delves into its properties, synthesis, and potential uses, while addressing common queries and trends in the field.
One of the most searched questions in organic chemistry revolves around the synthesis of heterocyclic compounds, particularly those containing azetidine rings. The 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine is no exception, as researchers are keen to understand its synthetic pathways. The compound is typically synthesized through nucleophilic substitution reactions, where the azetidine ring is functionalized with a phenoxy group bearing a trifluoromethylsulfanyl substituent. This method ensures high yield and purity, making it a preferred route for industrial-scale production.
In recent years, the demand for fluorinated compounds has surged due to their enhanced stability and bioavailability. The trifluoromethylsulfanyl group in 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine is a prime example of this trend. Fluorinated compounds are often explored for their potential in drug discovery and crop protection, aligning with the growing interest in sustainable agriculture and precision medicine. This compound's ability to modulate biological activity makes it a valuable asset in these fields.
Another hot topic in chemical research is the role of sulfur-containing groups in molecular interactions. The sulfanylphenoxy moiety in 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine plays a critical role in its reactivity and binding affinity. Researchers frequently search for insights into how such groups influence the pharmacokinetics and pharmacodynamics of compounds. This molecule's sulfanyl group enhances its lipophilicity, which is crucial for membrane penetration and target engagement in therapeutic applications.
The azetidine ring, a four-membered nitrogen heterocycle, is another focal point for chemists and pharmacologists. Its strained structure confers unique reactivity and conformational rigidity, which are desirable traits in medicinal chemistry. The incorporation of the azetidine ring in 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine underscores its potential as a scaffold for designing novel bioactive molecules. This aligns with the increasing demand for small-molecule therapeutics with improved efficacy and safety profiles.
From an industrial perspective, the scalability of synthesizing 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine is a frequently discussed topic. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst selection, is essential for achieving high yields and minimizing waste. This resonates with the broader push toward green chemistry and sustainable manufacturing practices, which are top priorities for modern chemical enterprises.
In conclusion, 3-methyl-3-{4-(trifluoromethyl)sulfanylphenoxy}azetidine (CAS No. 2228733-39-7) represents a fascinating intersection of structural complexity and functional versatility. Its relevance to drug discovery, agrochemical development, and material science ensures its continued prominence in scientific discourse. By addressing common search queries and aligning with contemporary trends, this overview aims to provide a comprehensive and engaging resource for researchers and industry professionals alike.
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